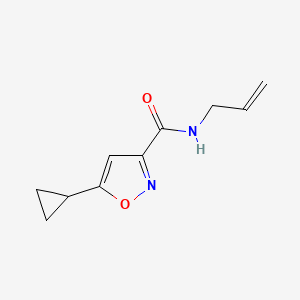

n-Allyl-5-cyclopropylisoxazole-3-carboxamide

Description

n-Allyl-5-cyclopropylisoxazole-3-carboxamide is a synthetic organic compound featuring an isoxazole core substituted with a cyclopropyl group at position 5 and an allyl-carboxamide moiety at position 2. The isoxazole ring, a five-membered heterocycle containing oxygen and nitrogen, imparts rigidity and metabolic stability, while the cyclopropyl group enhances steric and electronic effects.

Properties

Molecular Formula |

C10H12N2O2 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

5-cyclopropyl-N-prop-2-enyl-1,2-oxazole-3-carboxamide |

InChI |

InChI=1S/C10H12N2O2/c1-2-5-11-10(13)8-6-9(14-12-8)7-3-4-7/h2,6-7H,1,3-5H2,(H,11,13) |

InChI Key |

VKRJHAWLJHGQJR-UHFFFAOYSA-N |

Canonical SMILES |

C=CCNC(=O)C1=NOC(=C1)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of terminal alkynes with n-butyllithium (n-BuLi) and aldehydes, followed by treatment with molecular iodine and hydroxylamine . This method is highly regioselective and efficient.

Industrial Production Methods

Industrial production methods for isoxazole derivatives often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are designed to be eco-friendly and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

n-Allyl-5-cyclopropylisoxazole-3-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

Based on the search results, here's what can be gathered about the applications of compounds related to "n-Allyl-5-cyclopropylisoxazole-3-carboxamide":

While a specific application for "this compound" was not found in the search results, the following information regarding related compounds and their applications may be relevant:

5-Cyclopropylisoxazole-3-carboxylic acid: This compound has a bioavailability score of 0.56 and varying solubility depending on the method used for calculation . It has shown no alerts for PAINS (Pan Assay Interference Compounds) or Brenk filters, suggesting it may be a promising lead compound in drug discovery .

Anti-arthritic beta-cycloalkyl-beta-oxopropionitriles: These compounds exhibit anti-inflammatory and anti-arthritic activities in animal models . They can be administered via various routes, including oral, intravenous, and topical .

5-Cyclopropylisoxazole-4-(N-tert-butyl)carboxamide: This is an intermediate in the synthesis of anti-inflammatory/anti-arthritic compounds .

Other Isoxazole Derivatives:

- Some isoxazole derivatives have demonstrated anticancer activity .

- Certain 5-phenylisoxazole-3-carboxylic acid derivatives displayed antibacterial activity .

N-(4-Bromophenyl)-5-cyclopropylisoxazole-3-carboxamide: This compound is mentioned as a small molecule inhibitor of mitochondrial permeability transition .

Mechanism of Action

The mechanism of action of n-Allyl-5-cyclopropylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural analogs and their distinguishing features are summarized below:

*Estimated based on structural analogs.

Key Observations:

- Substituent Effects on Physicochemical Properties: The allyl group in the target compound likely reduces crystallinity compared to halogenated analogs (e.g., 11m), which exhibit higher melting points due to stronger intermolecular interactions . Thiophene-containing analogs (e.g., n-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide) demonstrate higher lipophilicity (logP) compared to the allyl-substituted target compound, influencing bioavailability .

- Spectroscopic Profiles: NMR data for analogs (e.g., 11i–11m) reveal distinct chemical shifts for substituents: methoxy groups resonate near δ 3.8 ppm (¹H), while aromatic protons in thiophene or xanthenone systems appear upfield (δ 6.5–8.0 ppm) . Mass spectrometry of halogenated compounds (e.g., 11m) shows characteristic isotopic patterns for bromine and chlorine .

Biological Activity

n-Allyl-5-cyclopropylisoxazole-3-carboxamide is a compound of interest in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, efficacy in various models, and potential clinical applications.

Chemical Structure and Properties

This compound belongs to the isoxazole class of compounds, characterized by a five-membered ring containing nitrogen. This structure influences its biological activity, particularly its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways. Research indicates that this compound may act as an inhibitor of specific enzymes or receptors involved in disease processes. For instance, it has been suggested that the compound may interact with mitochondrial pathways, potentially influencing apoptosis and cellular metabolism .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Antiviral Activity

A study evaluating the antiviral properties of this compound demonstrated significant inhibitory effects against several viruses. The compound showed a dose-dependent reduction in viral load in vitro, suggesting its potential as an antiviral agent .

Anticancer Activity

In cancer research, this compound was tested against various cancer cell lines, including HepG2 and HeLa. The results indicated that the compound effectively induced apoptosis, with IC50 values comparable to established chemotherapeutics. Notably, it exhibited selective toxicity towards cancer cells while sparing normal cells .

Neuroprotective Effects

Research into the neuroprotective properties of this compound revealed promising results in models of neurodegenerative diseases. It appears to mitigate oxidative stress and inflammation, which are critical factors in neuronal damage. This suggests a potential role in therapies for conditions like Alzheimer's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.